(1,1'-Biphenyl)-3-sulfonic acid, 4-((3-((1-(2-chloro-5-sulfophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)benzoyl)amino)-4'-((2,5,6-trichloro-4-pyrimidinyl)amino)-, disodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,1’-Biphenyl)-3-sulfonic acid, 4-((3-((1-(2-chloro-5-sulfophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)benzoyl)amino)-4’-((2,5,6-trichloro-4-pyrimidinyl)amino)-, disodium salt is a complex organic compound. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its intricate structure, which includes multiple functional groups such as sulfonic acid, azo, and pyrimidinyl groups.
Preparation Methods
The synthesis of (1,1’-Biphenyl)-3-sulfonic acid, 4-((3-((1-(2-chloro-5-sulfophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)benzoyl)amino)-4’-((2,5,6-trichloro-4-pyrimidinyl)amino)-, disodium salt involves several steps:
Formation of the Biphenyl Core: The biphenyl core is synthesized through a coupling reaction of two benzene rings.
Introduction of Sulfonic Acid Group: Sulfonation of the biphenyl core introduces the sulfonic acid group.
Azo Coupling Reaction: The azo group is introduced through a diazotization reaction followed by coupling with a suitable aromatic amine.
Attachment of the Pyrazolyl Group: The pyrazolyl group is attached through a condensation reaction with a suitable ketone.
Introduction of the Pyrimidinyl Group: The pyrimidinyl group is introduced through a nucleophilic substitution reaction.
Final Disodium Salt Formation: The final compound is obtained by neutralizing the sulfonic acid groups with sodium hydroxide to form the disodium salt.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonates.
Reduction: The azo group can be reduced to form amines.
Substitution: The chloro and pyrimidinyl groups can undergo nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to break down into its constituent parts.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia.
Scientific Research Applications
(1,1’-Biphenyl)-3-sulfonic acid, 4-((3-((1-(2-chloro-5-sulfophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)benzoyl)amino)-4’-((2,5,6-trichloro-4-pyrimidinyl)amino)-, disodium salt has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a staining agent in microscopy.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.
Signal Transduction: It can interfere with cellular signaling pathways by binding to receptors or other signaling molecules.
DNA Interaction: The compound can intercalate into DNA, affecting its replication and transcription processes.
Comparison with Similar Compounds
Similar compounds include:
(1,1’-Biphenyl)-4-sulfonic acid: Lacks the azo and pyrimidinyl groups, making it less versatile.
4-Amino-1,1’-biphenyl-3-sulfonic acid: Contains an amino group instead of the azo group, altering its reactivity.
(1,1’-Biphenyl)-3,4’-disulfonic acid: Contains an additional sulfonic acid group, increasing its solubility in water.
The uniqueness of (1,1’-Biphenyl)-3-sulfonic acid, 4-((3-((1-(2-chloro-5-sulfophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)benzoyl)amino)-4’-((2,5,6-trichloro-4-pyrimidinyl)amino)-, disodium salt lies in its combination of functional groups, which confer a wide range of chemical reactivity and applications.
Properties
CAS No. |
74186-18-8 |
---|---|
Molecular Formula |
C33H20Cl4N8Na2O8S2 |
Molecular Weight |
908.5 g/mol |
IUPAC Name |
disodium;2-[[3-[[1-(2-chloro-5-sulfonatophenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]diazenyl]benzoyl]amino]-5-[4-[(2,5,6-trichloropyrimidin-4-yl)amino]phenyl]benzenesulfonate |
InChI |
InChI=1S/C33H22Cl4N8O8S2.2Na/c1-16-28(32(47)45(44-16)25-15-22(54(48,49)50)10-11-23(25)34)43-42-21-4-2-3-19(13-21)31(46)39-24-12-7-18(14-26(24)55(51,52)53)17-5-8-20(9-6-17)38-30-27(35)29(36)40-33(37)41-30;;/h2-15,28H,1H3,(H,39,46)(H,38,40,41)(H,48,49,50)(H,51,52,53);;/q;2*+1/p-2 |
InChI Key |
KKZFYAXJSKXATG-UHFFFAOYSA-L |
Canonical SMILES |
CC1=NN(C(=O)C1N=NC2=CC=CC(=C2)C(=O)NC3=C(C=C(C=C3)C4=CC=C(C=C4)NC5=C(C(=NC(=N5)Cl)Cl)Cl)S(=O)(=O)[O-])C6=C(C=CC(=C6)S(=O)(=O)[O-])Cl.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.